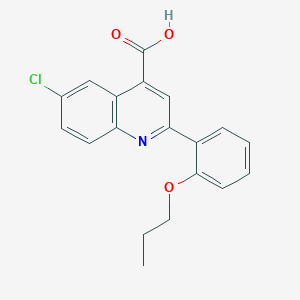

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

Description

Propriétés

IUPAC Name |

6-chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(22)23)14-10-12(20)7-8-16(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKTYWVWMMYZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206893 | |

| Record name | 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932929-02-7 | |

| Record name | 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932929-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 2-propoxybenzene.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered chemical properties.

Substitution: Substitution reactions can introduce new functional groups into the quinoline ring, leading to the formation of novel derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) under specific reaction conditions such as temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions are typically quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Applications De Recherche Scientifique

Scientific Research Applications of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

This compound is a quinoline derivative with potential biological activities, especially in antimicrobial and anticancer research. The compound's structure features a quinoline ring with chloro and propoxyphenyl groups, which are believed to enhance its biological activity.

The biological activity of this compound is attributed to its interaction with molecular targets, such as enzymes and receptors. The chloro and propoxyphenyl groups contribute to its binding affinity and specificity. Potential mechanisms include enzyme inhibition and receptor modulation. The compound may inhibit enzymes involved in bacterial resistance or cancer cell proliferation and modulate receptor functions involved in cellular signaling pathways related to growth and survival.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been investigated for their antimicrobial properties. These derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, with some studies reporting efficacy against resistant strains of Staphylococcus aureus. In vitro assays have demonstrated that this compound can reduce the minimum inhibitory concentrations (MIC) of co-administered antibiotics, suggesting its potential for combination therapies.

Antimicrobial Efficacy Data

| Study | Organism Tested | MIC (µg/mL) | Observations |

|---|---|---|---|

| S. aureus | 0.78 | Synergistic effect with ciprofloxacin observed | |

| E. coli | 16 | Effective against resistant strains |

Anticancer Properties

Research has highlighted the anticancer potential of quinoline derivatives. Specific findings related to this compound include promising results in inhibiting the proliferation of various cancer cell lines, suggesting it may interfere with cancer cell metabolism or induce apoptosis. Some studies suggest that quinoline derivatives may inhibit sirtuins, proteins involved in cellular aging and cancer progression.

Case Studies

Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of this compound against S. aureus strains known for antibiotic resistance. The results indicated a significant reduction in bacterial viability when combined with standard antibiotics, highlighting its potential as an adjuvant therapy.

Cytotoxicity in Cancer Cells : An investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results showed that at specific concentrations, it effectively inhibited cell growth without causing significant toxicity to normal cells, suggesting a favorable therapeutic index.

Mécanisme D'action

The mechanism of action of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Modifications

The biological and physicochemical properties of quinoline-4-carboxylic acids are highly dependent on substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Melting Points: Derivatives like 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid melt at 156°C, suggesting high crystallinity due to hydrogen bonding . Propoxyphenyl and naphthalenyl analogs likely exhibit higher melting points due to increased aromatic stacking.

- Lipophilicity : The propoxy chain in the target compound may enhance membrane permeability compared to shorter ethoxy chains (e.g., 1 ) or polar hydroxyl groups (e.g., 3j ) .

- Molecular Weight : Most analogs range between 299–400 g/mol, aligning with drug-likeness criteria. For example, 3j has a molecular weight of 357.7 g/mol .

Activité Biologique

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and potential applications.

- Molecular Formula : C₁₉H₁₆ClNO₃

- Molecular Weight : Approximately 341.79 g/mol

- Structure : The compound features a quinoline ring structure with a chloro group and a propoxyphenyl group, which are believed to enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and propoxyphenyl groups is thought to contribute to its binding affinity and specificity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial resistance or cancer cell proliferation.

- Receptor Modulation : It may modulate receptor functions that play a role in cellular signaling pathways related to growth and survival.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of quinoline derivatives, including this compound. Key findings include:

- Broad-Spectrum Activity : Quinoline derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some studies reporting efficacy against resistant strains such as Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MIC) : In vitro assays have demonstrated that this compound can reduce the MIC values of co-administered antibiotics, indicating potential for use in combination therapies.

| Study | Organism Tested | MIC (µg/mL) | Observations |

|---|---|---|---|

| S. aureus | 0.78 | Synergistic effect with ciprofloxacin observed | |

| E. coli | 16 | Effective against resistant strains |

Anticancer Properties

Research has also highlighted the anticancer potential of quinoline derivatives. Specific findings related to this compound include:

- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, suggesting it may interfere with cancer cell metabolism or induce apoptosis.

- Mechanistic Insights : Some studies suggest that quinoline derivatives may inhibit sirtuins, proteins involved in cellular aging and cancer progression.

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains :

- A study evaluated the effectiveness of this compound against S. aureus strains known for antibiotic resistance. The results indicated a significant reduction in bacterial viability when combined with standard antibiotics, highlighting its potential as an adjuvant therapy.

-

Cytotoxicity in Cancer Cells :

- Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results showed that at specific concentrations, it effectively inhibited cell growth without causing significant toxicity to normal cells, suggesting a favorable therapeutic index.

Q & A

Q. (Basic) What are standard protocols for synthesizing 6-chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid?

The compound can be synthesized via chlorination of a quinoline precursor using POCl₃ in DMF under reflux conditions. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives are treated with POCl₃ at 100°C for 4 hours, followed by quenching with ice-cold water to precipitate the product . Subsequent functionalization of the carboxylic acid group (e.g., amidation) involves converting it to an acid chloride using SOCl₂, followed by reaction with amines in THF .

Q. (Advanced) How can researchers resolve low yields during the chlorination step?

Low yields may arise from incomplete conversion due to moisture sensitivity. Ensure anhydrous conditions by pre-distilling POCl₃ and using freshly dried DMF. Monitoring reaction progress via LC-MS or TLC (ethyl acetate/petroleum ether, 4:6) is critical. If side products dominate, reduce reaction temperature to 80°C and extend reaction time to 6–8 hours .

II. Structural Characterization

Q. (Basic) What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.4 ppm, carboxylic acid protons absent due to deprotonation) .

- IR : Identify carbonyl stretches (~1685 cm⁻¹ for carboxylic acid) and C-Cl bonds (~785 cm⁻¹) .

- Mass Spectrometry (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 358.17) .

Q. (Advanced) How to address crystallographic ambiguities in X-ray diffraction studies?

Use SHELX software (SHELXL/SHELXD) for refinement, particularly for high-resolution data or twinned crystals. For disordered propoxyphenyl groups, apply restraints to thermal parameters and validate via residual electron density maps. Cross-reference with computational models (e.g., DFT) to resolve ambiguities .

III. Biological Evaluation

Q. (Basic) What assays are suitable for evaluating antitubercular activity?

Use Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H₃₇Rv. Derivatives like ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate showed MIC values of 16 µg/mL. Include positive controls (e.g., isoniazid) and validate via dose-response curves .

Q. (Advanced) How to reconcile contradictory bioactivity results across derivatives?

Contradictions may stem from substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) enhance gyrase inhibition, while bulky substituents reduce membrane permeability. Perform SAR studies with systematic substitutions and correlate with LogP values and topological polar surface area (TPSA) .

IV. Computational and Mechanistic Studies

Q. (Basic) What docking strategies elucidate interactions with Mtb gyrase?

Use AutoDock Vina or Schrödinger Suite to model binding to the ATPase domain (PDB: 5BS8). Prioritize residues involved in hydrogen bonding (e.g., Asp533) and π-π stacking (e.g., Phe58). Validate poses via molecular dynamics simulations (100 ns) to assess stability .

Q. (Advanced) How to optimize binding affinity using QSAR models?

Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) using training sets of quinoline derivatives. Focus on steric (e.g., propoxyphenyl orientation) and electrostatic (e.g., carboxylic acid charge) descriptors. Validate models with leave-one-out cross-validation (q² > 0.5) .

Stability and Handling

Q. (Basic) What storage conditions prevent degradation?

Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to humidity, which hydrolyzes the carboxylic acid group. Confirm stability via monthly HPLC checks (retention time shifts >5% indicate degradation) .

Q. (Advanced) How to mitigate aggregation in aqueous solutions during bioassays?

Use co-solvents (e.g., 10% DMSO) or surfactants (e.g., 0.1% Tween-80). Characterize aggregation via dynamic light scattering (DLS) and adjust pH to 7.4 (phosphate buffer) to enhance solubility .

VI. Analytical Method Development

Q. (Basic) Which HPLC conditions ensure purity analysis?

Column: C18 (4.6 × 250 mm, 5 µm). Mobile phase: Acetonitrile/0.1% formic acid (70:30). Flow rate: 1.0 mL/min. Detect at 254 nm. Retention time: ~6.2 minutes .

Q. (Advanced) How to resolve co-elution of structurally similar impurities?

Employ gradient elution (acetonitrile 50% → 90% over 20 minutes) or switch to a chiral column (e.g., Chiralpak IA) for enantiomeric separation. Confirm via HRMS/MS fragmentation patterns .

VII. Structural Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.